Enhanced Lipophilicity: C5-Isopropoxy Confers a +0.78 logP Advantage Over the C5-Methoxy Analog
The target compound (CAS 60931-34-2) exhibits a calculated logP of 2.38, compared with 1.60 for its direct C5-methoxy analog, 3-(2-bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one (CAS 60931-32-0) . Both compounds share identical polar surface area (PSA = 57.26 Ų), indicating that the lipophilicity gain is driven solely by the isopropoxy-to-methoxy alkyl chain extension without altering hydrogen-bonding capacity .
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.38 (C11H11BrN2O3, MW 299.12) |
| Comparator Or Baseline | 3-(2-Bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one (CAS 60931-32-0): logP = 1.60 (C9H7BrN2O3, MW 271.07) |
| Quantified Difference | ΔlogP = +0.78 (isopropoxy – methoxy) |
| Conditions | Calculated logP from Chemsrc database; method not specified but consistent across database entries |
Why This Matters
A logP shift of +0.78 units strongly affects membrane permeability and oral bioavailability, making the isopropoxy variant preferable for cell-based assays and in vivo PK studies where higher lipophilicity is required.
